molecular formula C13H17ClFN3O2S B2402132 N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415526-41-7

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2402132
CAS RN: 2415526-41-7
M. Wt: 333.81
InChI Key: VQNJPWNQMCSZFQ-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties that make it an ideal tool for studying various biological processes.

Scientific Research Applications

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is widely used in scientific research for studying various biological processes. This compound is used as a tool for investigating the function of various proteins and enzymes. It is also used for studying the mechanisms of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its ability to bind to specific proteins and enzymes in the body. This binding results in the inhibition of the activity of these proteins and enzymes, which in turn affects various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide depend on the specific protein or enzyme that it targets. This compound has been shown to have effects on various biological processes such as cell division, apoptosis, and protein synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide in lab experiments is its specificity. This compound is highly specific in its binding to certain proteins and enzymes, which makes it an ideal tool for studying these proteins and enzymes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the dosage and concentration used in lab experiments to avoid any adverse effects.

Future Directions

There are several future directions for the use of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide in scientific research. One direction is the development of new compounds that are more specific and less toxic. Another direction is the use of this compound in the development of new drugs for the treatment of various diseases. Finally, the use of this compound in combination with other compounds may provide new insights into the mechanisms of various biological processes.

Synthesis Methods

The synthesis of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves the reaction of 5-chloro-3-fluoro-2-pyridinylamine with 4-piperidinylcyclopropanesulfonamide. This reaction takes place in the presence of a suitable catalyst and under controlled conditions. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

properties

IUPAC Name

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFN3O2S/c14-9-7-12(15)13(16-8-9)18-5-3-10(4-6-18)17-21(19,20)11-1-2-11/h7-8,10-11,17H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNJPWNQMCSZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=C(C=C(C=N3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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